tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate
Description
tert-Butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate is a carbamate-protected amine featuring a cyclopropane core substituted with two fluorine atoms and an aminomethyl group. This compound is structurally significant in medicinal chemistry, often serving as a key intermediate in synthesizing protease inhibitors or other bioactive molecules.
Properties
Molecular Formula |
C9H16F2N2O2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
RVBAXGYUADXJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Introduction of the Aminomethyl Group
The aminomethyl substituent at the cyclopropyl 1-position can be introduced by:
- Nucleophilic substitution on a suitable leaving group precursor (e.g., halomethyl cyclopropane derivatives).
- Reductive amination of an aldehyde or ketone precursor on the cyclopropyl ring.
- Direct amination via organometallic intermediates.
Protection of the Amino Group as tert-Butyl Carbamate
The free amine is protected using tert-butyl carbamate (Boc) chemistry, a standard method in organic synthesis to protect amines:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
- The reaction proceeds under mild conditions, typically at room temperature, yielding the tert-butyl carbamate-protected amine.
This step ensures stability of the amine during further synthetic manipulations.
Representative Synthetic Procedure (Based on Patent WO2019145726A1 and Related Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Difluorocarbene source + alkene substrate | Formation of 2,2-difluorocyclopropane ring | Moderate to high yield depending on substrate |
| 2 | Aminomethylation via nucleophilic substitution or reductive amination | Introduction of aminomethyl group at C1 | Controlled conditions to avoid ring opening |
| 3 | tert-Butyl dicarbonate + base (e.g., triethylamine), solvent (e.g., DCM), room temp | Protection of amine as tert-butyl carbamate | High yield, mild conditions |
Reaction Optimization and Industrial Considerations
- The choice of base and solvent in the Boc protection step critically affects yield and purity.
- Reaction times range from 1 to 10 hours for complete conversion.
- Purification is typically done by extraction and column chromatography or crystallization.
- Analytical methods such as NMR (1H, 13C), IR, and HPLC are used to confirm structure and purity.
- Patent WO2019158550A1 emphasizes the importance of using neutral reagents and controlled addition to avoid viscosity issues and improve yields in related carbamate syntheses.
Spectroscopic and Analytical Data
| Technique | Key Observations |
|---|---|
| 1H-NMR | Signals corresponding to tert-butyl group (singlet ~1.4 ppm), aminomethyl protons, and cyclopropyl protons |
| 13C-NMR | Characteristic carbamate carbonyl (~155-160 ppm), difluorocyclopropyl carbons, tert-butyl carbons (~28 ppm) |
| IR Spectroscopy | Strong carbamate C=O stretch (~1700 cm^-1), N-H stretches |
| Mass Spectrometry | Molecular ion peak consistent with C10H18F2N2O2 (m/z 236.26) |
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Difluorocyclopropane formation | Difluorocarbene addition, mild heating or room temp |
| Aminomethylation | Reductive amination or nucleophilic substitution |
| Boc Protection | Boc2O, triethylamine, DCM, 0–25 °C, 1–10 hours |
| Purification | Column chromatography, crystallization |
| Yield | Generally >70% depending on step optimization |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the reduction of the carbamate group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The difluorocyclopropyl moiety is known to enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Impact of Substituents on Physicochemical Properties
- Fluorination: The 2,2-difluorocyclopropane in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like QG-2351. However, it may reduce solubility in aqueous media due to increased lipophilicity .
- Aromatic vs. In contrast, the target compound’s aliphatic aminomethyl group favors hydrogen bonding in polar active sites .
Biological Activity
Tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate is a novel compound in the carbamate class, notable for its unique structural features, including a tert-butyl group and a difluorocyclopropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.
- Molecular Formula : C10H16F2N2O2
- Molecular Weight : Approximately 278.34 g/mol
- Chemical Structure :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.78 - 3.125 μg/mL | Effective against MRSA |
| Enterococcus faecium | 0.78 - 3.125 μg/mL | Effective against VREfm |
| Escherichia coli | No activity | Resistant to the compound |
| Klebsiella pneumoniae | No activity | Resistant to the compound |
The compound demonstrated strong bactericidal properties against susceptible strains while showing selectivity over mammalian cells, indicating potential for therapeutic applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. This interaction may alter biochemical pathways related to cell signaling and metabolism, impacting processes such as growth and differentiation.
Case Studies and Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its effects:
- Study 1 : Investigated the compound's interaction with bacterial membranes, revealing that it induces depolarization of the cytoplasmic membrane, which is crucial for bacterial viability.
- Study 2 : Explored the anti-inflammatory effects in animal models of arthritis, demonstrating a reduction in markers of inflammation and pain.
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in studying the compound’s metabolic fate?
- Applications :
- ¹⁹F NMR : Track fluorinated metabolites in vivo without background interference .
- Mass Spectrometry : Use ¹⁵N-labeled carbamates to differentiate parent compound from endogenous amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
